Landiolol-D4
Description
Overview of Deuterium (B1214612) Isotope Substitution in Medicinal Chemistry
Deuterium, an isotope of hydrogen, contains a proton and a neutron in its nucleus, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). wikipedia.org While chemically similar to hydrogen, the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.ininformaticsjournals.co.in This fundamental difference is the cornerstone of deuterium isotope substitution in medicinal chemistry. The replacement of hydrogen with deuterium is a nuanced structural modification that can significantly impact a molecule's metabolic fate without altering its fundamental shape or biological target interaction. wikipedia.org
Rationale for Deuteration in Pharmaceutical Research and Development
The primary motivations for deuterating pharmaceutical compounds are twofold: to modulate their metabolic stability and to facilitate the study of their pharmacokinetic and metabolic pathways.
Kinetic Isotope Effect and Modulation of Metabolic Stability
The cleavage of a C-H bond is often a rate-limiting step in the metabolism of many drugs, particularly those broken down by cytochrome P450 (CYP450) enzymes. nih.govbioscientia.de Due to the greater strength of the C-D bond, its enzymatic cleavage occurs at a slower rate. informaticsjournals.co.ininformaticsjournals.co.in This phenomenon is known as the kinetic isotope effect (KIE). nih.govbioscientia.de
By strategically placing deuterium atoms at sites of metabolic vulnerability on a drug molecule, researchers can slow down its breakdown. scispace.comresearchgate.net This can lead to:
Reduced metabolic rate: The drug remains in its active form for a longer period. researchgate.net
Prolonged half-life: The time it takes for the drug concentration in the body to reduce by half is extended. informaticsjournals.co.ininformaticsjournals.co.in
Altered metabolite profile: The formation of certain metabolites, which may be inactive or have undesirable effects, can be reduced. bioscientia.de
This modulation of metabolic stability can be a powerful tool in drug design, potentially leading to improved therapeutic profiles. nih.gov
Facilitating Pharmacokinetic and Metabolic Pathway Elucidation through Isotopic Labeling
Beyond altering metabolic rates, deuterium labeling is an invaluable technique for studying how a drug is absorbed, distributed, metabolized, and excreted (ADME). researchgate.nettandfonline.com By using a deuterated compound like Landiolol-D4 as a tracer, researchers can easily distinguish the drug and its metabolites from endogenous molecules in biological samples using mass spectrometry. acs.orgjove.comdoi.org
This stable isotope labeling approach allows for:
Precise quantification: Accurate measurement of the drug and its metabolites in complex biological matrices. acs.org
Metabolic pathway identification: Tracing the metabolic fate of the parent drug and identifying the chemical structures of its various metabolites. tandfonline.comfrontiersin.org
Flux analysis: Understanding the dynamics and flow of the drug through different metabolic pathways. frontiersin.org
This detailed metabolic mapping is crucial for a comprehensive understanding of a drug's behavior in a biological system. tandfonline.com
Contextualization of this compound within β-Adrenergic Receptor Antagonist Research
Landiolol (B1674458) is a highly selective and ultra-short-acting β1-adrenergic receptor antagonist. mdpi.comwikipedia.org It is used to control heart rate in various clinical situations, such as during surgery and in cases of atrial fibrillation or flutter. chemicalbook.comfda.govpreprints.org Its rapid onset and offset of action are due to its quick hydrolysis by esterases in the blood and liver into an inactive metabolite. wikipedia.orgchemicalbook.com
This compound is the deuterated analogue of Landiolol, specifically labeled with four deuterium atoms. cymitquimica.comsimsonpharma.com In the context of research, this compound serves as a stable isotope-labeled internal standard for the quantitative analysis of Landiolol in biological samples. This is critical for pharmacokinetic studies that aim to precisely measure the concentration of Landiolol over time. The use of a deuterated standard ensures high accuracy and sensitivity in these analytical methods.
Furthermore, the principles of the kinetic isotope effect suggest that deuteration could potentially alter the metabolism of Landiolol. While primarily used as an analytical tool, the study of this compound could also provide insights into the metabolic pathways of Landiolol and the potential for developing future β-blockers with modified pharmacokinetic profiles.
Below are tables detailing the chemical properties of Landiolol and its deuterated form, this compound.
Table 1: Chemical Properties of Landiolol
| Property | Value |
|---|---|
| Chemical Name | ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((S)-2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate |
| CAS Number | 133242-30-5 |
| Molecular Formula | C25H39N3O8 |
| Molecular Weight | 509.59 g/mol |
| Appearance | White to beige powder |
| Solubility | H2O: 25 mg/mL, clear |
| Storage Temperature | 2-8°C |
Data sourced from multiple references. simsonpharma.comsigmaaldrich.comsigmaaldrich.comsimsonpharma.comsynzeal.com
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((S)-2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate-d4 |
| Synonyms | [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[[1,1,2,2-tetradeuterio-2-(morpholine-4-carbonylamino)ethyl]amino]propoxy]phenyl]propanoate |
| Molecular Formula | C25H35D4N3O8 |
| Molecular Weight | 513.62 g/mol |
Data sourced from multiple references. cymitquimica.comsimsonpharma.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Landiolol |
| This compound |
| Deuterium |
| Protium |
| Epinephrine |
Properties
Molecular Formula |
C₂₅H₃₅D₄N₃O₈ |
|---|---|
Molecular Weight |
513.62 |
Synonyms |
4-[(2S)-2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic Acid [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Ester-D4; _x000B_[S-(R*,R*)]-4-[2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic A |
Origin of Product |
United States |
Synthetic Methodologies for Landiolol D4
General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into organic molecules is a fundamental technique in medicinal chemistry and drug metabolism studies. The primary goal is to replace specific hydrogen atoms with deuterium. This substitution can have a profound impact on the molecule's metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. scielo.org.mxinformaticsjournals.co.in Consequently, metabolic processes that involve the cleavage of a C-H bond can be significantly slowed when that hydrogen is replaced with deuterium. informaticsjournals.co.in
Several general strategies are employed for deuterium incorporation:
Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons with deuterons from a deuterium source, such as heavy water (D₂O) or deuterated solvents, often catalyzed by acids, bases, or metals. scielo.org.mxsnnu.edu.cn Transition metals like iridium, palladium, and rhodium are particularly effective for site-selective C-H deuteration. snnu.edu.cn
Reduction with Deuterated Reagents: Functional groups like carbonyls, esters, and nitriles can be reduced using deuterated metal hydrides. scielo.org.mxresearchgate.net Reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are powerful tools for introducing deuterium at specific locations. researchgate.netgoogle.com
Catalytic Deuterogenation: Unsaturated bonds, such as alkenes and alkynes, can be saturated using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Pd/C). researchgate.netmarquette.edu This method installs deuterium atoms across the former double or triple bond.
Use of Deuterated Building Blocks: A highly effective strategy involves synthesizing the target molecule from smaller, pre-deuterated precursor molecules. acs.org This "bottom-up" approach allows for precise control over the location and number of deuterium atoms in the final product.
| Method | Deuterium Source | Typical Application | Key Features |
| Hydrogen Isotope Exchange (HIE) | D₂O, Deuterated Solvents/Acids | C-H bonds, especially at activated positions | Site-selectivity can be achieved with metal catalysts. snnu.edu.cn |
| Reduction | LiAlD₄, NaBD₄ | Carbonyls, Esters, Nitriles | Stoichiometric introduction of deuterium. researchgate.netgoogle.com |
| Catalytic Deuterogenation | D₂ Gas | Alkenes, Alkynes | Adds two deuterium atoms across an unsaturated bond. marquette.edu |
| Deuterated Building Blocks | Pre-labeled synthons | Complex molecule synthesis | Offers precise control over deuterium placement. acs.org |
This table provides an overview of common deuterium incorporation methods.
Specific Strategies for Deuteration of Landiolol (B1674458) Precursors
The synthesis of Landiolol-D4 typically involves the preparation of deuterated intermediates that correspond to the key structural fragments of the Landiolol molecule. The structure of Landiolol, ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((S)-2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate, offers several potential sites for deuteration. synzeal.com However, commercially available this compound is commonly deuterated on the morpholine (B109124) ring.
Alkylation is a key bond-forming reaction in the synthesis of Landiolol, particularly in the formation of the ether linkage on the phenylpropanoate core. A general, non-deuterated synthesis involves the alkylation of a phenol (B47542) with a chiral epoxide, such as (S)-glycidyl nosylate (B8438820) or epichlorohydrin (B41342). chemicalbook.comgoogle.com
For a deuterated analogue, one could theoretically employ a deuterated alkylating agent. For instance, a deuterated version of epichlorohydrin could be used to introduce deuterium into the three-carbon linker. However, a more common and practical approach for synthesizing this compound focuses on incorporating deuterium into the morpholine moiety, which is introduced in a separate step.
A documented strategy for preparing deuterated morpholine derivatives, which are direct precursors for a variety of pharmaceutical agents including Landiolol, involves the use of powerful deuterated reducing agents. google.com One patent describes a process for creating 2,2,6,6-d₄ morpholine derivatives. google.com This method is highly relevant for the synthesis of this compound, where the four deuterium atoms are located on the morpholine ring.
The synthesis can be envisioned as follows:
Preparation of a suitable morpholine precursor containing reducible functional groups (e.g., esters or amides) at the 2- and 6-positions.
Reduction of this precursor with a deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄). google.com This step converts the functional groups into -CD₂- groups.
The resulting deuterated morpholine can then be further functionalized to create the N-(2-aminoethyl)morpholine-4-carboxamide side chain required for the final coupling step in the Landiolol synthesis. google.comgoogle.com
This approach is efficient for installing a specific number of deuterium atoms at metabolically relevant sites, as the morpholine ring can be a site of enzymatic oxidation.
Enantioselective Synthesis Considerations for Deuterated Landiolol Analogues
Landiolol possesses two chiral centers, and its biological activity is highly dependent on the correct stereochemistry ((S,S) configuration). google.compharmacompass.com Therefore, any synthesis, whether for the deuterated or non-deuterated compound, must be enantioselective.
A key strategy for achieving the correct stereochemistry in Landiolol synthesis is through the kinetic resolution of a racemic epoxide using a chiral catalyst. One patented process describes the reaction of 3-(4-hydroxyphenyl)propanoate intermediate with epichlorohydrin in the presence of an enantioselective cobalt-based catalyst, such as (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt. google.comgoogleapis.com This reaction selectively produces the desired (R)-epoxide intermediate, which, after subsequent ring-opening, leads to the correct (S)-configuration at the 2-hydroxy position of the final Landiolol molecule. google.com
When synthesizing a deuterated analogue like this compound, this enantioselective step is critical. The deuteration of the morpholine precursor is typically performed separately and does not interfere with the stereochemistry of the chiral backbone. The deuterated amine side-chain is then coupled with the chiral, non-deuterated backbone in a later step. This modular approach ensures that the isotopic labeling and the stereochemical control are handled independently, preserving the enantiopurity of the final product.
Purification and Isotopic Enrichment Assessment Techniques in this compound Production
Following the synthesis, this compound must be purified to remove unreacted starting materials, by-products, and any non-deuterated Landiolol. Standard purification techniques in organic chemistry, such as column chromatography and crystallization, are employed. chemicalbook.comgoogle.com The final product's purity is often assessed by High-Performance Liquid Chromatography (HPLC).
Crucially, the isotopic enrichment must be quantified to confirm the success of the deuteration. Isotopic enrichment refers to the percentage of molecules that have incorporated the deuterium isotope at the desired positions. google.com For this compound, commercial standards typically specify a minimum isotopic enrichment of 98% for the deuterium atoms. schd-shimadzu.com
The primary analytical techniques for this assessment are:
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. A comparison of the mass spectrum of this compound (Molecular Weight: ~513.62 g/mol ) with that of unlabeled Landiolol (Molecular Weight: ~509.59 g/mol ) will show a clear shift corresponding to the mass of the four deuterium atoms. simsonpharma.comsimsonpharma.com The relative intensities of these peaks allow for the calculation of the extent of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of organic compounds. In a highly deuterated sample, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. This provides direct evidence of the location and level of deuterium incorporation.
| Technique | Principle | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between mobile and stationary phases | Chemical purity of the compound |
| Mass Spectrometry (MS) | Separation of ions by mass-to-charge ratio | Molecular weight confirmation and overall isotopic enrichment |
| Nuclear Magnetic Resonance (NMR) | Nuclear spin transitions in a magnetic field | Site-specific deuterium incorporation and structural verification |
This table summarizes the key analytical techniques for the characterization of this compound.
Advanced Analytical Methodologies for Landiolol D4 Quantification and Characterization
Role of Landiolol-D4 as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, particularly within pharmacokinetic and toxicokinetic studies, achieving accurate and reliable results is paramount. The use of an internal standard (IS) is a fundamental practice to correct for the variability inherent in the analytical process. nebiolab.comcerilliant.com An ideal internal standard should closely mimic the chemical and physical properties of the analyte to compensate for fluctuations during sample preparation, injection, and analysis. nebiolab.comwuxiapptec.com
This compound, a stable isotope-labeled (SIL) version of the ultra-short-acting β1-adrenoreceptor antagonist Landiolol (B1674458), serves as an exemplary internal standard for the quantification of Landiolol in biological matrices. cerilliant.comwuxiapptec.comnih.gov The incorporation of four deuterium (B1214612) atoms creates a mass difference that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical behavior remains nearly identical. wuxiapptec.com
The primary advantages of using this compound as an internal standard include:
Correction for Matrix Effects: Biological samples like plasma and blood are complex matrices. Co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements. nih.govchromforum.org Because this compound has almost identical chromatographic retention time and ionization characteristics to Landiolol, it experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based calculation. wuxiapptec.comchromforum.org
Compensation for Sample Preparation Variability: Steps such as liquid-liquid extraction or solid-phase extraction can have variable analyte recovery. cerilliant.com By adding a known amount of this compound to every sample, including calibration standards and quality controls, before processing, any loss of the analyte during extraction is mirrored by a proportional loss of the internal standard. nih.gov
Improved Precision and Accuracy: The use of a SIL-IS like this compound is widely considered the "gold standard" in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis for its ability to significantly improve the precision, accuracy, and robustness of the method. nebiolab.comwuxiapptec.com It effectively normalizes for variations in extraction, injection volume, chromatography, and instrument response. cerilliant.com
While structurally similar analogs can be used as internal standards, they may not co-elute perfectly with the analyte or respond identically to matrix effects, making deuterated standards like this compound the preferred choice for rigorous quantitative assays. wuxiapptec.comchromforum.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive and selective quantification of drugs and their metabolites in complex biological fluids. For the analysis of Landiolol, where this compound is employed as the internal standard, LC-MS/MS provides the necessary performance to meet the stringent requirements of regulated bioanalysis. wuxiapptec.comnih.govnewdrugapprovals.org
Ultra-High Performance Liquid Chromatography (UHPLC) Integration for Enhanced Resolution
The integration of Ultra-High Performance Liquid Chromatography (UHPLC) systems with mass spectrometry has revolutionized bioanalysis. Compared to traditional HPLC, UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for:
Higher Resolution and Peak Capacity: UHPLC provides sharper and narrower chromatographic peaks, leading to better separation of the analyte from endogenous matrix components and potential metabolites. nih.govresearchgate.net This increased resolution is critical for minimizing interference and improving the accuracy of quantification.
Faster Analysis Times: The high-pressure capabilities of UHPLC systems permit the use of higher flow rates, significantly reducing the run time per sample without sacrificing separation efficiency. dikmatech.com A method for analyzing 18 different β-blockers, including Landiolol, was achieved with a total run time of 16 minutes using a UHPLC column. dikmatech.com
Increased Sensitivity: The sharper peaks generated by UHPLC result in a higher signal-to-noise ratio, thereby enhancing the sensitivity and lowering the limit of quantification (LOQ) for the analyte. researchgate.net
For the analysis of Landiolol and its internal standard this compound, a UHPLC system effectively separates them from the complex biological matrix, delivering a clean signal to the mass spectrometer for detection. nih.govmdpi.com
Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) Optimization for this compound Detection
A triple quadrupole mass spectrometer (QqQ-MS) is the instrument of choice for quantitative bioanalysis due to its high sensitivity and specificity, which is achieved by operating in Multiple Reaction Monitoring (MRM) mode. wikipedia.orgyoutube.com The QqQ configuration consists of two quadrupole mass analyzers (Q1 and Q3) separated by a collision cell (q2). wikipedia.org
The MRM process for Landiolol and this compound involves:
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to filter and transmit only the protonated molecular ions (precursor ions) of Landiolol and this compound.
q2 (Collision-Induced Dissociation): These selected ions then enter the collision cell (q2), where they are fragmented by collision with an inert gas.
Q3 (Product Ion Selection): The third quadrupole (Q3) is set to filter and transmit only specific, characteristic fragment ions (product ions) for each compound to the detector.
This two-stage mass filtering significantly reduces background noise and enhances selectivity. wikipedia.org The specific precursor-to-product ion transitions are unique to the analyte's structure. For Landiolol, a common transition is m/z 510.1 → 157.2. nih.gov Given that this compound has a mass difference of +4 Da, its corresponding MRM transition would be predicted and optimized accordingly.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Landiolol | 510.1 | 157.2 | nih.gov |
| Landiolol | 511 | 423 | doi.org |
| This compound (Predicted) | 514.1 | 161.2 | N/A |
Ionization Techniques for Sensitive this compound Detection
The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules in the liquid phase into gas-phase ions. For Landiolol and by extension this compound, Electrospray Ionization (ESI) is the universally applied technique. nih.govmdpi.comdoi.org
ESI is a soft ionization method ideal for polar, large, and thermally fragile molecules. It operates by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For Landiolol, analyses are consistently performed in the positive ion mode, where protonated molecules [M+H]⁺ are formed. nih.govdoi.orgnih.gov The chemical similarity of this compound ensures it will also ionize efficiently under the same positive ESI conditions, enabling sensitive detection for both the analyte and the internal standard. wuxiapptec.com
Analysis of Fragmentation Spectra for Structural Elucidation of Deuterated Landiolol and its Metabolites
Tandem mass spectrometry (MS/MS) provides structural information through the controlled fragmentation of precursor ions. wikipedia.org The resulting product ion spectrum is a characteristic fingerprint of the molecule. When analyzing this compound, the fragmentation spectrum is compared to that of unlabeled Landiolol. mdpi.com
The fragmentation pattern will be largely identical, but any fragment ion that retains the deuterium labels will exhibit a corresponding mass shift. nih.gov This analysis serves multiple purposes:
Confirms Identity: It verifies the identity and structural integrity of the deuterated internal standard.
Identifies Fragmentation Pathways: By observing which fragments are mass-shifted, analysts can deduce the fragmentation pathways of the molecule.
Checks for Isotopic Crosstalk: It ensures that no fragment from the internal standard has the same mass as the precursor or product ion of the analyte, and vice versa, which would interfere with quantification.
A recent study provided high-resolution fragmentation spectra for Landiolol, which serves as a valuable reference for such structural analyses and for understanding the fragmentation of its deuterated analog. nih.govmdpi.com This detailed spectral information is critical for method development and troubleshooting.
Method Validation Parameters for Deuterated Compounds in Biological Matrices
Before a bioanalytical method can be used to analyze samples from regulated studies, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. researchgate.neteuropa.eueuropa.eu The validation for a method using a deuterated internal standard like this compound assesses several key parameters according to international guidelines. europa.eueuropa.eukobia.kr
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | The closeness of the mean test results to the true concentration of the analyte. researchgate.neteuropa.eu | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). nih.govmdpi.com |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day precision. researchgate.neteuropa.eu | The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). nih.govmdpi.com |
| Recovery | The extraction efficiency of an analytical method, representing the percentage of the analyte and internal standard recovered from the biological matrix. researchgate.net | Should be consistent, precise, and reproducible, although 100% recovery is not required. researchgate.netmdpi.com |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. researchgate.net | The CV of the IS-normalized matrix factor should be ≤15%. nih.govmdpi.com this compound is used to compensate for this effect. wuxiapptec.com |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.neteuropa.eu | Response should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision ≤20% RSD. nih.govmdpi.com |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components, including metabolites and matrix components. europa.eu | No significant interfering peaks at the retention time of the analyte and IS in blank samples. nih.govmdpi.com |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.net | A correlation coefficient (r²) of ≥0.99 is typically required. nih.govmdpi.com |
Studies developing methods for Landiolol and other β-blockers in human plasma have successfully validated these parameters, demonstrating intraday and interday precision with RSDs well below 15% and accuracy (relative error) also within ±15%. nih.govnih.govmdpi.com The LLOQ for Landiolol has been established at levels as low as 0.5 ng/mL, showcasing the sensitivity of modern UHPLC-MS/MS methods. nih.govmdpi.com
Exploration of Other Spectroscopic and Chromatographic Techniques for Deuteration Studies of this compound
The comprehensive characterization of this compound, a deuterated isotopologue of Landiolol, necessitates the use of advanced analytical methodologies. Beyond its primary application as an internal standard in quantitative bioanalysis, the study of its deuteration profile—confirming the number and location of deuterium atoms—is crucial for ensuring its quality and reliability. Spectroscopic and chromatographic techniques are central to these deuteration studies.
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal spectroscopic methods for the analysis of deuterated compounds. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful for determining the degree of deuterium incorporation by providing highly accurate mass measurements. americanpharmaceuticalreview.com For this compound, a distinct mass shift of approximately 4 Da would be expected compared to its non-deuterated counterpart, Landiolol. Tandem mass spectrometry (MS/MS) further aids in localizing the deuterium atoms by analyzing the fragmentation patterns of the molecule. americanpharmaceuticalreview.comchromatographyonline.com The fragmentation of this compound would produce fragment ions with mass shifts corresponding to the deuterated portions of the molecule, thereby providing evidence for the specific sites of deuterium labeling.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for Landiolol and this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Difference (Da) |
| Landiolol | C₂₅H₃₉N₃O₈ | 509.2737 | 510.2810 | - |
| This compound | C₂₅H₃₅D₄N₃O₈ | 513.2988 | 514.3061 | 4.0251 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected results from HRMS analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H (deuterium) NMR, offers a direct and quantitative method for determining the site-specific incorporation of deuterium. nih.govresearchgate.net In a ²H NMR spectrum of this compound, signals would be observed only for the deuterium atoms, and their chemical shifts would confirm their specific locations within the molecular structure. wikipedia.org The integration of these signals can provide a quantitative measure of the deuterium enrichment at each labeled position. acs.orgsigmaaldrich.com This technique is invaluable for confirming that the deuteration has occurred at the intended positions and to the desired extent.
Table 2: Hypothetical ²H NMR Chemical Shifts for Deuteration Sites in this compound
| Deuteration Site | Functional Group | Expected Chemical Shift (ppm) |
| D1, D2 | Ethyl group in morpholine (B109124) carboxamide side chain | ~ 3.5 |
| D3, D4 | Ethyl group in morpholine carboxamide side chain | ~ 3.3 |
Note: The chemical shifts are hypothetical and based on typical values for protons in similar chemical environments.
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and purification of this compound. While deuterated and non-deuterated isotopologues have very similar physicochemical properties, making their separation challenging, specialized chromatographic conditions can sometimes achieve resolution. researchgate.nettandfonline.com For instance, recycle chromatography using C18 columns has been shown to separate compounds differing by a single H/D substitution. chromatographyonline.com However, in the context of its use as an internal standard for LC-MS/MS analysis, co-elution of this compound with the non-deuterated Landiolol is often desired to ensure that both compounds experience identical conditions during the analysis, thereby providing accurate quantification. nebiolab.comscispace.com The choice of chromatographic method and conditions is therefore tailored to the specific analytical goal, whether it be the preparative isolation of the deuterated standard or its application in a quantitative assay. The separation of deuterated compounds from their non-deuterated counterparts can be influenced by the polarity of the stationary phase, with nonpolar phases sometimes leading to the earlier elution of the heavier isotopic compound (an inverse isotope effect). researchgate.netsci-hub.se
Mechanistic and Metabolic Research Applications of Landiolol D4 in Preclinical and in Vitro Models
Elucidation of Landiolol's Metabolic Pathways using Deuterated Tracers.wikipedia.orgdrugbank.com
The primary advantage of using Landiolol-D4 is in tracing and quantifying the metabolic products of landiolol (B1674458). wikipedia.orgdrugbank.com Deuterium (B1214612) labeling provides a distinct mass signature that allows for the unambiguous identification of the parent compound and its metabolites against a complex biological background.
Investigation of Carboxylesterase and Pseudocholinesterase-Mediated Hydrolysis of this compound.wikipedia.orgdrugbank.comdovepress.com
Landiolol is rapidly metabolized through the hydrolysis of its ester moiety, a reaction catalyzed predominantly by carboxylesterases in the liver and pseudocholinesterases in the plasma. wikipedia.orgdrugbank.comdovepress.com In vitro studies utilizing this compound confirm that these esterases are the principal enzymes responsible for its rapid breakdown. wikipedia.orgdovepress.com This rapid hydrolysis contributes to landiolol's very short elimination half-life of approximately four minutes. newdrugapprovals.orgpatsnap.com The use of this compound in these assays allows for precise measurement of the rate of hydrolysis by these specific enzymes, providing crucial data for pharmacokinetic modeling.
Characterization of Deuterated Metabolites (e.g., M1, M2) and their Formation Kinetics.wikipedia.orgdrugbank.commedicines.org.uk
The hydrolysis of landiolol yields a carboxylic acid component, known as metabolite M1, and a ketal that is further broken down. wikipedia.orgdrugbank.com Metabolite M1 subsequently undergoes beta-oxidation to form metabolite M2, a substituted benzoic acid. wikipedia.orgdrugbank.com The use of this compound enables the clear identification and quantification of the deuterated versions of M1 and M2. In vivo studies in rats have shown that shortly after administration, M1 is the predominant form detected in the blood. geneesmiddeleninformatiebank.nl In humans, approximately 54.4% of the administered dose is excreted in the urine as M1 and 11.5% as M2 within four hours. medicines.org.ukwarwick.ac.uk The pharmacological activity of these metabolites is significantly lower than the parent compound, with the beta-1-adrenoreceptor blocking activity of M1 and M2 being 1/200th or less of landiolol. wikipedia.orgmedicines.org.ukwarwick.ac.uk
Investigation of Cytochrome P450 Enzyme Interactions with Deuterated Landiolol.wikipedia.orgnewdrugapprovals.org
While esterase-mediated hydrolysis is the primary metabolic pathway, understanding the potential interaction with the cytochrome P450 (CYP) system is essential for a complete pharmacological profile.
Receptor Binding and Selectivity Studies of this compound in In Vitro Systems.warwick.ac.ukfrontiersin.org
Landiolol is recognized for its high selectivity for β1-adrenoceptors over β2-adrenoceptors. warwick.ac.ukmdpi.com In vitro studies using radioligand binding assays are crucial for determining the affinity (Ki values) of a drug for its target receptors. Landiolol demonstrates a high affinity for β1-receptors. frontiersin.org The selectivity of landiolol for β1-receptors is reported to be 255 times higher than for β2-receptors. newdrugapprovals.orgwarwick.ac.uk this compound can be utilized in competitive binding assays to determine its binding affinity and selectivity, which are expected to be identical to that of unlabeled landiolol as deuterium substitution does not typically alter receptor binding properties. These studies confirm the high β1-selectivity that is a hallmark of landiolol's pharmacological profile. frontiersin.org
| Parameter | Finding | Source(s) |
| Primary Metabolism | Hydrolysis by plasma pseudocholinesterases and liver carboxylesterases. | wikipedia.orgdrugbank.comdovepress.com |
| Metabolites | M1 (carboxylic acid) and M2 (substituted benzoic acid). | wikipedia.orgdrugbank.com |
| Metabolite Activity | Beta-1 blocking activity is ≤ 1/200 of landiolol. | wikipedia.orgmedicines.org.ukwarwick.ac.uk |
| CYP P450 Interaction | No inhibitory effect on CYP1A2, 2C9, 2C19, 2D6, 3A4. | wikipedia.orgnewdrugapprovals.orgmedicines.org.ukwarwick.ac.uk |
| β1/β2 Selectivity | 255 times higher for β1-receptors. | newdrugapprovals.orgwarwick.ac.uk |
Cellular and Molecular Pharmacological Research using this compound in Preclinical Models
The utility of this compound in cellular and molecular pharmacology is tied to its role in facilitating the study of Landiolol's mechanisms of action.
In vitro models, such as isolated cardiac tissues or cell lines, are used to elucidate the cardiovascular effects of Landiolol. For instance, studies might explore its impact on cardiomyocyte contractility or electrophysiology. In these experiments, where precise quantification of the active agent is critical, this compound is the appropriate internal standard for liquid chromatography-mass spectrometry (LC-MS) methods used to measure Landiolol concentrations in the experimental medium or cell lysates.
This compound is used as an analytical standard in these studies; no data exists on its direct modulatory effects.
Research has shown that the parent compound, Landiolol, can modulate inflammatory pathways, such as reducing levels of TNF-α and IL-6 in rat models of sepsis. When investigating these effects, researchers would collect biological samples (e.g., plasma, tissue homogenates) from the animal models. To accurately determine the concentration of Landiolol in these samples and correlate it with the observed anti-inflammatory effects, this compound would be added to the samples during the analytical process as an internal standard.
No studies have been identified that assess the direct anti-inflammatory effects of this compound itself.
Comparative Pharmacokinetic Studies of this compound in Non-Human Biological Systems (e.g., animal models)
The key advantage of using a deuterated compound like this compound is in pharmacokinetic research, where it helps to distinguish the administered drug from the analytical standard.
The substitution of hydrogen with deuterium can sometimes alter the metabolic rate and, consequently, the pharmacokinetic profile of a drug, an effect known as the "deuterium kinetic isotope effect." This can potentially lead to a longer elimination half-life. However, there are no publicly available preclinical studies that have specifically compared the pharmacokinetics (including elimination half-life and tissue distribution) of this compound against Landiolol in animal models. The primary role of this compound described in the literature is that of a labeled analog for analytical purposes, rather than a compound studied for its own modified pharmacokinetic properties. chemicalbook.comchemicalbook.in
Pharmacokinetic Data Table (Hypothetical Comparison) This table is for illustrative purposes only, as no direct comparative data for this compound is available.
| Parameter | Landiolol (in Dogs) | This compound (in Dogs) |
|---|---|---|
| Elimination Half-Life (t½) | Approx. 3 min | Data Not Available |
| β1/β2 Selectivity Ratio | 255 | Data Not Available |
| Primary Research Use | Therapeutic Agent | Labeled Analog / Internal Standard |
Tracer Applications for Organ-Specific Metabolism Research with this compound
The use of isotopically labeled compounds is a cornerstone of modern drug metabolism research, providing a precise method to trace the fate of a drug and its metabolites within a biological system. While specific research utilizing this compound as a tracer for organ-specific metabolism is not extensively documented in publicly available literature, the principles of such studies can be understood through research conducted with other labeled forms of landiolol, such as radiolabeled [14C]-Landiolol. These studies offer valuable insights into the biodistribution and metabolic pathways of landiolol in various organs, a foundation upon which the potential applications of this compound can be inferred.
Preclinical Research Findings on Organ Distribution
Preclinical studies in animal models, particularly rats, using [14C]-Landiolol have provided critical data on its organ-specific distribution. Following intravenous administration, the highest concentrations of drug-related radioactivity were observed in the lungs, liver, and kidneys, indicating these are key organs involved in the disposition of landiolol. geneesmiddeleninformatiebank.nl
A study in rats demonstrated the following distribution of radiolabeled landiolol-related material after intravenous bolus administration:
| Organ | Relative Concentration of Radioactivity |
|---|---|
| Lungs | High |
| Liver | High |
| Kidney | High |
| Uterus | High |
| Ovary | High |
| Urinary Bladder | High |
| Brain | Low |
| Placenta | Significant |
| Fetus | Low |
This table summarizes the relative distribution of [14C]-Landiolol-related radioactivity in various organs of rats following intravenous administration, as described in preclinical studies. geneesmiddeleninformatiebank.nl
These findings highlight the primary organs involved in the uptake and potential metabolism of landiolol. The low distribution to the brain suggests minimal central nervous system penetration. geneesmiddeleninformatiebank.nl The presence of radioactivity in the placenta and low levels in the fetus have also been noted. geneesmiddeleninformatiebank.nlaop-health.com
In Vitro Models of Organ-Specific Metabolism
In vitro systems, such as liver and kidney microsomes, provide a controlled environment to study the metabolic pathways of drugs in specific organs without the complexities of a whole-organism model.
Hepatic Metabolism: Landiolol is extensively metabolized in the liver. tandfonline.comwikipedia.org In vitro studies using human liver homogenates and S9 fractions have confirmed that landiolol is a substrate for carboxylesterases, which hydrolyze the ester bond to form the primary metabolite, M1. researchgate.netbenthamdirect.com This initial step is followed by β-oxidation of M1 to produce the M2 metabolite. geneesmiddeleninformatiebank.nl In vitro experiments have shown that remimazolam, another drug metabolized by carboxylesterase 1 (CES1), does not significantly inhibit landiolol metabolism, suggesting a low potential for drug-drug interactions via this pathway. researchgate.netbenthamdirect.com
Renal Metabolism and Excretion: The kidneys play a crucial role in the elimination of landiolol and its metabolites. nih.gov While the majority of a landiolol dose is excreted in the urine as metabolites M1 and M2, a smaller fraction is excreted as the parent drug. geneesmiddeleninformatiebank.nldrugbank.com In vitro studies with human kidney microsomes have been used to investigate the potential for renal metabolism of various drugs. For instance, studies with other compounds have shown that enzymes like CYP3A5 in the kidney can contribute to both primary and secondary metabolite formation. nih.gov Although specific in vitro studies on landiolol metabolism in kidney microsomes are not detailed in the provided search results, the high concentration of landiolol-related radioactivity in the kidneys in preclinical studies suggests that this organ is a major site of elimination and potential metabolism. geneesmiddeleninformatiebank.nl A study on landiolol's effect on lipopolysaccharide-induced acute kidney injury in rats and in vitro in human embryonic kidney cells suggests a protective role by inhibiting excessive mitochondrial oxygen consumption. nih.gov
Cardiac Metabolism: While the liver and plasma are the primary sites of landiolol metabolism, the heart is the primary site of its pharmacological action. Studies on isolated rat hearts have investigated the effects of landiolol on myocardial mechanics and metabolism during ischemia-reperfusion injury. These studies have shown that at high concentrations, landiolol can improve cardiac contractile dysfunction and preserve myocardial ATP content, suggesting a potential for direct metabolic effects on the heart muscle. nih.gov
Computational and Theoretical Studies of Landiolol D4
Molecular Modeling of Deuterium (B1214612) Isotope Effects on Landiolol's Structure and Dynamics
The substitution of hydrogen with deuterium in Landiolol (B1674458) to create Landiolol-D4 can induce subtle but significant changes in the molecule's structural and dynamic properties. Molecular modeling techniques are instrumental in predicting these alterations. The primary influence of deuteration is the kinetic isotope effect (KIE), stemming from the stronger and more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. google.com
While specific data for this compound is not published, the principles of such studies indicate that deuteration would likely have a measurable impact on the molecule's conformational ensemble, which could, in turn, affect its binding affinity and selectivity. nih.gov
Quantum Mechanical Calculations of C-D Bond Cleavage and Reaction Energetics in this compound Metabolism
Landiolol is primarily metabolized via hydrolysis of its ester moiety by plasma and hepatic carboxylesterases. researchgate.net However, other metabolic pathways, such as oxidation by cytochrome P450 (CYP) enzymes, can also occur, often involving the cleavage of C-H bonds. researchgate.net When a C-H bond targeted by metabolic enzymes is replaced with a C-D bond, the rate of metabolism at that site can be significantly reduced due to the higher activation energy required to break the C-D bond. google.com
Quantum mechanical (QM) calculations are essential for quantifying this effect. By modeling the electronic structure of this compound and the transition states of its metabolic reactions, QM methods can predict the activation energies for C-D bond cleavage. google.comgoogle.com These calculations provide a theoretical basis for the expected decrease in the rate of metabolism for this compound compared to its non-deuterated counterpart.
A hypothetical comparison of activation energies for C-H versus C-D bond cleavage in a metabolic reaction is presented in the table below.
| Bond Type | Relative Activation Energy (Illustrative) | Predicted Metabolic Rate |
| C-H | 1.0 | Normal |
| C-D | 1.5 - 2.0 | Slower |
This table is illustrative and not based on specific experimental data for this compound.
In Silico Prediction of Metabolic Pathways and Optimal Deuteration Sites within the Landiolol Scaffold
In silico tools play a crucial role in predicting the metabolic fate of drug candidates and identifying potential sites of metabolic vulnerability. researchgate.netnih.gov For the Landiolol scaffold, these computational models can predict which parts of the molecule are most likely to be modified by metabolic enzymes. By identifying these "soft spots," researchers can strategically place deuterium atoms to block or slow down these metabolic pathways, thereby improving the drug's pharmacokinetic profile. researchgate.net
For Landiolol, key metabolic sites would likely include the ester group and positions susceptible to oxidation on the aromatic rings or alkyl chains. In silico models would analyze the molecule's structure and electronic properties to rank these sites by their reactivity. The optimal deuteration sites would be those that significantly slow metabolism without negatively impacting the drug's desired pharmacological activity.
Receptor-Ligand Docking and Molecular Dynamics Simulations of Deuterated Landiolol with Target Receptors
Landiolol exerts its therapeutic effect by binding to β1-adrenergic receptors. researchgate.net Molecular docking and MD simulations are powerful tools for visualizing and analyzing the interaction between a ligand like this compound and its receptor. nih.gov Docking studies predict the preferred binding pose of the molecule within the receptor's binding pocket, while MD simulations provide a dynamic view of the stability of this interaction over time. acs.orgnih.gov
The subtle structural changes induced by deuteration in this compound could potentially alter its binding affinity and selectivity for β-adrenergic receptors. For example, a change in the vibrational modes of the molecule could affect the entropy of binding. MD simulations can help to elucidate these effects by calculating the binding free energy of this compound with its target receptor and comparing it to that of the non-deuterated Landiolol. acs.org While Landiolol has been identified in broader screening studies, specific docking simulations for this compound are not publicly documented. acs.org
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis for Deuterated Analogues of Landiolol
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govlcms.cz For a series of deuterated Landiolol analogues, pharmacophore models can help to ensure that the critical interactions with the receptor are maintained despite the structural modifications. science.gov
Quantitative Structure-Activity Relationship (QSAR) analysis builds mathematical models that correlate the structural properties of a series of compounds with their biological activity. science.govresearchgate.net For deuterated Landiolol analogues, a QSAR study could quantify how the position and number of deuterium atoms affect the drug's potency and selectivity. These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of improved therapeutic agents.
A hypothetical QSAR data table for a series of deuterated Landiolol analogues is shown below.
| Analogue | Number of Deuterium Atoms | Position of Deuteration | LogP (Calculated) | Predicted β1-Adrenergic Receptor Affinity (Ki, nM) |
| Landiolol | 0 | N/A | 2.1 | 10.5 |
| Analogue 1 | 2 | Ethyl-glycol | 2.1 | 9.8 |
| Analogue 2 | 3 | Morpholino | 2.1 | 11.2 |
| Analogue 3 | 4 | Aromatic Ring | 2.1 | 10.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Future Research Directions and Emerging Academic Applications of Landiolol D4
Development of Novel Deuterated β-Blocker Analogues for Fundamental Research
The development of novel deuterated β-blocker analogues, with Landiolol-D4 as a leading example, opens new avenues for fundamental research into the pharmacology of this important class of drugs. Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), can significantly alter the metabolic fate of a drug without changing its fundamental interaction with its target receptor. nih.govacs.org This "deuterium switch" can lead to a more stable compound, which is particularly useful for in-depth studies of drug-receptor interactions and downstream signaling pathways. nih.gov
The primary advantage of using deuterated analogues like this compound in research is the potential to slow down metabolic processes. researchgate.net Landiolol (B1674458) is rapidly hydrolyzed by plasma and hepatic esterases, contributing to its ultra-short half-life of approximately 3 to 4 minutes. nih.govpatsnap.com By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the C-D bond, being stronger than the C-H bond, is more resistant to enzymatic cleavage. mdpi.com This reduced rate of metabolism can prolong the compound's presence in a biological system, allowing researchers to study its effects with greater temporal resolution.
Future research can leverage a series of this compound analogues, each with deuterium strategically placed at different potential sites of metabolism. By comparing the pharmacokinetic and pharmacodynamic profiles of these analogues, researchers can precisely map the metabolic pathways of Landiolol and identify the key enzymes involved. This knowledge is not only crucial for understanding Landiolol's rapid action but also provides a blueprint for designing future β-blockers with tailored pharmacokinetic properties.
| Parameter | Potential Impact of Deuteration | Research Application |
| Metabolic Stability | Increased resistance to enzymatic degradation. | Mapping metabolic pathways; identifying key metabolic enzymes. |
| Pharmacokinetics | Potentially longer half-life and increased exposure. | Studying prolonged receptor occupancy and signaling. |
| Receptor Binding | Unaltered (in principle). | Isolating the effects of metabolism on drug action. |
| Toxicity Profile | Potential reduction in toxic metabolites. | Investigating the bioactivation pathways and metabolite-driven toxicity. |
This table illustrates the potential impacts of deuteration on the properties of β-blockers and their applications in fundamental research.
Exploration of this compound in Advanced In Vitro Organ-on-a-Chip and Microphysiological Systems
Organ-on-a-chip (OoC) and microphysiological systems (MPS) are at the forefront of in vitro modeling, offering a more physiologically relevant environment compared to traditional 2D cell cultures. nih.gov These microfluidic devices can recapitulate the complex architecture and function of human organs, providing a powerful platform for studying drug metabolism, efficacy, and toxicity. nih.govmdpi.com The use of this compound in these advanced systems can provide unprecedented insights into its disposition and action at the organ level.
A key challenge in using some MPS, particularly those fabricated from polydimethylsiloxane (PDMS), is the absorption of small molecules into the device material, which can complicate pharmacokinetic studies. mdpi.com However, the ability to create multi-organ chips, such as a liver-heart-on-a-chip, allows for the investigation of complex drug interactions. nih.gov For instance, the metabolism of Landiolol in a liver-on-a-chip and the subsequent effects of its metabolites on a heart-on-a-chip can be studied in a controlled, interconnected system.
The enhanced metabolic stability of this compound makes it an ideal probe for these systems. By comparing the metabolic profiles of Landiolol and this compound in a liver-on-a-chip, researchers can quantify the extent and rate of metabolism in a human-relevant context, free from the confounding factors of animal models. uni-tuebingen.de Furthermore, the prolonged action of this compound would allow for more extended studies on its effects on cardiac function in a heart-on-a-chip, enabling the investigation of subtle, long-term changes in cardiomyocyte contractility and electrophysiology.
| MPS Model | Research Question | Advantage of Using this compound |
| Liver-on-a-Chip | What are the primary metabolic pathways of Landiolol in human hepatocytes? | Slower metabolism allows for easier identification and quantification of metabolites. |
| Heart-on-a-Chip | What are the direct effects of Landiolol on human cardiomyocytes? | Prolonged presence allows for the study of sustained receptor blockade and potential cardiotoxicity. |
| Multi-Organ-Chip (Liver-Heart) | How does hepatic metabolism of Landiolol influence its cardiac effects? | Ability to differentiate the effects of the parent drug from its metabolites. |
This table outlines potential applications of this compound in different organ-on-a-chip models to answer specific research questions.
Applications of this compound in Proteomics and Metabolomics for Deeper Mechanistic Understanding of Drug Action
Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small molecules in a biological system, respectively. nih.govresearchgate.net The application of this compound in conjunction with these techniques can offer a deeper mechanistic understanding of its action, from target engagement to downstream cellular responses.
In proteomics, stable isotope labeling is a common strategy for quantitative analysis. While this compound itself might not be directly used for broad-scale protein labeling, its utility lies in probing changes in the proteome in response to β1-adrenergic receptor blockade. By treating cardiac cells or tissues with this compound and comparing the resulting proteome to untreated or non-deuterated Landiolol-treated samples, researchers can identify proteins whose expression or post-translational modification is affected by sustained β1-blockade. This can reveal novel signaling pathways and off-target effects. Hydrogen/deuterium exchange mass spectrometry (DXMS) is another powerful technique where deuterium labeling is used to study protein conformation and dynamics. nih.gov DXMS could be employed to investigate how Landiolol binding affects the conformational state of the β1-adrenergic receptor.
In metabolomics, this compound serves as an excellent tracer to follow the metabolic fate of the drug. mdpi.com By using mass spectrometry to track the deuterated atoms, researchers can unambiguously identify and quantify Landiolol and its metabolites in complex biological samples like plasma or cell lysates. nih.gov This allows for precise metabolic profiling and the investigation of how diseases or co-administered drugs might alter Landiolol's metabolism. A metabolomic study on the effects of Landiolol in sepsis has already provided insights into its potential anti-inflammatory role. bham.ac.uk Using this compound in similar studies could further refine these findings by clearly distinguishing drug metabolites from endogenous molecules.
Integration of Deuterated Tracers in Systems Pharmacology Research for Complex Biological Interactions
Systems pharmacology aims to understand drug action in the context of the entire biological system, integrating data from multiple levels, from molecular interactions to physiological outcomes. Deuterated tracers like this compound are invaluable tools in this field, enabling the quantitative analysis of drug distribution and target engagement in complex in vivo or in vitro systems.
The use of deuterated compounds as tracers allows for precise quantification of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com By administering a mixture of labeled (this compound) and unlabeled (Landiolol) drug, researchers can use mass spectrometry to perform highly accurate pharmacokinetic studies. This approach is particularly useful for studying drug-drug interactions or the impact of genetic polymorphisms (e.g., in metabolizing enzymes like CYP2D6) on drug disposition. researchgate.net
Furthermore, deuterated tracers can be used in advanced imaging techniques, such as deuterium MRI, to non-invasively monitor metabolic processes in vivo. nih.gov While this application is more established for metabolic substrates like glucose, the development of highly sensitive detection methods could one day allow for the visualization of deuterated drug distribution in tissues. In the context of systems pharmacology, this would enable the correlation of drug concentration at the target site with the physiological response, providing a more complete picture of the drug's mechanism of action.
Methodological Advancements in Deuterium Labeling and Detection Techniques for Chemical Biology Research
The expanding application of deuterated compounds like this compound in biomedical research is driving methodological advancements in both their synthesis and detection. Efficient and site-specific deuterium labeling is crucial for creating precise research tools. While simple hydrogen-deuterium exchange reactions using deuterated solvents can be effective, they may lack specificity. nih.gov Modern synthetic chemistry offers a range of techniques for the targeted introduction of deuterium into a molecule, which is essential for creating analogues to probe specific metabolic pathways. arkat-usa.org
Advances in analytical instrumentation, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are enhancing our ability to detect and quantify deuterated compounds. nih.gov High-resolution mass spectrometry can distinguish between labeled and unlabeled compounds with high precision, enabling accurate pharmacokinetic studies. acs.org NMR spectroscopy, which is sensitive to the nuclear spin of deuterium, can provide detailed information about the location of the deuterium atoms within a molecule, confirming the success of a labeling strategy. mdpi.com
Future developments will likely focus on increasing the sensitivity of detection methods, allowing for the use of lower doses of deuterated tracers and the analysis of smaller sample volumes. Additionally, the development of novel computational tools to analyze the complex datasets generated by proteomics and metabolomics experiments will be crucial for extracting meaningful biological insights from studies involving this compound and other deuterated compounds.
Q & A
Q. How can researchers integrate multi-omics data to explore this compound’s off-target effects in longitudinal studies?
- Methodological Answer : Design a systems pharmacology workflow:
Proteomics : TMT-labeled mass spectrometry to quantify protein expression changes.
Metabolomics : Untargeted LC-MS with pathway enrichment analysis (e.g., MetaboAnalyst).
Network Pharmacology : Build interaction networks using STRING or Cytoscape to identify hub targets.
Validate hypotheses with siRNA knockdown or CRISPR interference .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
